Product packaging for Benzenesulfinic acid, 4-methyl-, zinc salt(Cat. No.:CAS No. 24345-02-6)

Benzenesulfinic acid, 4-methyl-, zinc salt

Cat. No.: B1581080
CAS No.: 24345-02-6
M. Wt: 375.8 g/mol
InChI Key: KHYUFILZGMOXBR-UHFFFAOYSA-L
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Description

Contextualization within Organosulfur and Organozinc Chemistry

The chemical nature of zinc p-toluenesulfinate places it at the crossroads of two major fields: organosulfur and organozinc chemistry.

From the perspective of organosulfur chemistry , the compound is a salt of a sulfinic acid (R−S(O)−OH). sigmaaldrich.com Sulfinic acids and their derivatives, sulfinates, are a class of organosulfur compounds with extensive and diverse reactivity. sigmaaldrich.com The precursor, p-toluenesulfinic acid, is a well-established organosulfur reagent used in the synthesis of various sulfones and chiral sulfoxides. chemicalbook.com The zinc salt format stabilizes the sulfinic acid moiety, which can be otherwise prone to disproportionation. nih.gov

Within organozinc chemistry , this compound is distinct from classical organozinc reagents like diethylzinc, which feature a direct zinc-carbon bond and were first prepared in the 19th century. wikipedia.org Instead, it is a zinc salt where the metal ion is bonded to oxygen. Organozinc compounds are generally noted for being less reactive and more functional-group-tolerant than their organolithium or Grignard counterparts, a characteristic that extends to the utility of zinc p-toluenesulfinate in certain synthetic contexts. wikipedia.orgresearchgate.net The presence of the zinc ion is crucial for its stability and modulates its reactivity in various chemical transformations. nih.gov

Significance in Modern Synthetic Methodologies

The importance of zinc p-toluenesulfinate in modern synthesis is multifaceted. While it has established industrial uses as a stabilizer and activator for foaming agents in polymers like PE and PVC nih.govresearchgate.net, its role in advanced organic synthesis is of growing academic interest.

A key application is its use as a precursor for generating radical species. acs.org Sulfinate salts are versatile reagents that can serve as sources of sulfonyl radicals, which are highly valuable intermediates in constructing complex molecules. researchgate.net This reactivity is central to their use in various transformations:

Cross-Coupling Reactions: Sulfinate salts have emerged as effective partners in transition metal-catalyzed cross-coupling reactions. acs.org Palladium and copper-catalyzed reactions involving sulfinates are employed to form new carbon-sulfur and carbon-carbon bonds, providing pathways to synthesize diverse biaryls and other valuable structures. nih.govorgsyn.org

Sulfonylation Reactions: The compound acts as a sulfonylation reagent. For instance, visible-light-catalyzed reactions can generate sulfonyl radicals from sulfinate salts, which then participate in reactions to form sulfones. researchgate.net

Precursor to Bioactive Molecules: In the pharmaceutical industry, the sulfinate moiety is a component of various bioactive compounds, and zinc p-toluenesulfinate can serve as a key reagent in their synthesis. youtube.com

The development of methods using sulfinates is a significant area of research, aiming to create more efficient and environmentally benign synthetic routes. nih.gov

Historical Developments and Emerging Research Trajectories

The scientific foundation for zinc p-toluenesulfinate lies in the long history of sulfinic acid chemistry. The preparation of p-toluenesulfinic acid and its salts has been known for over a century, with common methods including the reduction of p-toluenesulfonyl chloride with reagents like zinc dust or sodium sulfite (B76179). ox.ac.uk These foundational methods established the accessibility of the sulfinate ligand. chemicalbook.comox.ac.uk

Emerging research continues to unlock the potential of metal sulfinates. Current trajectories are heavily focused on their expanding role in catalysis:

Photoredox Catalysis: A major frontier is the use of sulfinate salts in visible-light photoredox catalysis. nih.govnih.gov This approach uses light to generate sulfonyl radicals under mild conditions, enabling a wide range of chemical transformations that were previously difficult to achieve. youtube.comnih.gov

Novel Catalytic Systems: Research is ongoing to develop new catalytic reactions that utilize sulfinates or their surrogates to access important functional groups like sulfones and sulfonamides. nih.gov The use of earth-abundant and less toxic metals like zinc in catalysis is a key aspect of green chemistry, suggesting a promising future for zinc-based reagents like zinc p-toluenesulfinate.

Latent Reagents: The development of "masked" or "latent" sulfinate reagents, which generate the active sulfinate species in situ, represents a modern strategy to improve handling, stability, and reaction compatibility. nih.govorgsyn.org This trend underscores the recognized importance of the sulfinate functional group in cutting-edge synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O4S2Zn B1581080 Benzenesulfinic acid, 4-methyl-, zinc salt CAS No. 24345-02-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;4-methylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O2S.Zn/c2*1-6-2-4-7(5-3-6)10(8)9;/h2*2-5H,1H3,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYUFILZGMOXBR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)[O-].CC1=CC=C(C=C1)S(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

536-57-2 (Parent)
Record name Zinc bis(p-toluenesulphinate)
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DSSTOX Substance ID

DTXSID2066981
Record name Benzenesulfinic acid, 4-methyl-, zinc salt
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Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24345-02-6
Record name Zinc bis(p-toluenesulphinate)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfinic acid, 4-methyl-, zinc salt (2:1)
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Record name Benzenesulfinic acid, 4-methyl-, zinc salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc bis[p-toluenesulphinate]
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Synthetic Methodologies and Process Optimization

Established Synthesis Routes for Benzenesulfinic Acid, 4-Methyl-, Zinc Salt

The most common and established methods for synthesizing zinc p-toluenesulfinate involve a two-step conceptual pathway: the reduction of the sulfonyl chloride to a sulfinate species, and the subsequent formation of the zinc salt. Often, these steps can be combined into a single operational pot.

The foundational step in the synthesis is the reduction of p-toluenesulfonyl chloride. Several reducing agents can achieve this transformation, leading to the formation of p-toluenesulfinic acid or its corresponding salt.

Reduction with Zinc Dust : The most widely used method involves the reduction of p-toluenesulfonyl chloride using zinc dust. nih.govsigmaaldrich.comgoogle.com This reaction is typically carried out in an aqueous medium or a mixture of alcohol and water. orgsyn.org The zinc acts as the reducing agent, converting the sulfonyl chloride to the sulfinate.

Reduction with Sulfites : An alternative pathway utilizes sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite as the reducing agent. google.com This method is also performed in an aqueous solution and offers another common route to the sulfinate intermediate. orgsyn.org

Other Reducing Agents : A variety of other reagents have been reported for the reduction of sulfonyl chlorides, including sodium amalgam, sodium sulfide (B99878), and potassium hydrosulfide. orgsyn.org In more specialized laboratory contexts, phosphines like triphenylphosphine or trimethylphosphite have been used to reduce p-toluenesulfonyl chloride to a sulfinyl chloride intermediate, which can then be further reacted. thieme-connect.deresearchgate.net

Once the p-toluenesulfinate anion is formed, it is salified with a zinc (II) ion. The method of introducing the zinc source can vary and is often integrated with the reduction step.

A highly efficient and direct protocol involves using zinc dust as both the reducing agent for the p-toluenesulfonyl chloride and the source of the zinc cation for the final product. nih.govresearchgate.netnih.gov In this one-pot synthesis, the sulfonyl chloride is treated directly with an excess of zinc dust in a suitable solvent, yielding the target zinc p-toluenesulfinate without the need to isolate the intermediate sulfinic acid. researchgate.netnih.gov

Alternatively, a two-step process can be employed. First, the p-toluenesulfonyl chloride is reduced to form an alkali metal salt, such as sodium p-toluenesulfinate. orgsyn.org This isolated sodium salt is then reacted with a soluble zinc salt, such as zinc chloride, in a separate step to produce the final zinc p-toluenesulfinate.

Novel Synthetic Approaches and Derivatization

As the utility of zinc sulfinates in organic synthesis has grown, so has the interest in developing more sustainable synthetic protocols and expanding the library of related compounds.

Efforts toward developing greener synthetic methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Aqueous Synthesis : The established method using zinc dust for reduction is often carried out in water, which is an environmentally benign solvent. orgsyn.org

Continuous-Flow Systems : Recent innovations include the development of continuous-flow systems for the in-situ generation of alkyl zinc sulfinates. rsc.org In this approach, a solution of the sulfonyl chloride is passed through a cartridge containing zinc metal, and the resulting zinc sulfinate is used immediately in a subsequent reaction. rsc.org This method minimizes waste, can improve safety and control, and often utilizes greener solvent mixtures like acetone/water. rsc.org

Alternative Oxidants : In protocols where the sulfinate is used as a radical precursor, the choice of oxidant is important. The use of metal-free oxidants like ammonium persulfate, (NH₄)₂S₂O₈, is considered a more environmentally friendly option. rsc.org

The primary synthetic route starting from sulfonyl chlorides is not limited to p-toluenesulfonyl chloride. This methodology is broadly applicable and has been used to generate a diverse "toolkit" of zinc bis(alkanesulfinate) reagents for use in drug discovery and organic synthesis. nih.govresearchgate.net By starting with different aliphatic or aromatic sulfonyl chlorides, a wide range of zinc sulfinate analogues can be prepared using the same zinc dust reduction protocol. nih.gov This versatility allows for the synthesis of reagents with various functional groups, which are valuable for creating structural diversity in medicinal chemistry. acs.org

Process Efficiency and Scalability in Laboratory and Industrial Contexts

The efficiency and scalability of the synthesis are crucial for both laboratory research and industrial production. The direct reduction of sulfonyl chlorides with zinc dust is a robust and scalable method.

The synthesis of zinc sulfinate salts can generally be completed within 3 hours, although the subsequent workup and purification procedures may extend the total time to 24 hours or more. nih.govresearchgate.net For many applications, the crude product is of sufficient purity and can be used directly, which simplifies the process significantly. nih.govsigmaaldrich.comnih.gov A simple washing procedure can be performed to remove byproducts like zinc chloride and excess water. researchgate.net

The yield for the related sodium p-toluenesulfinate prepared via zinc dust reduction is reported to be around 64%. orgsyn.org The direct synthesis of zinc sulfinates is efficient enough to allow for the preparation of large quantities, making these reagents commercially viable and readily available for a wide range of applications. nih.gov The development of continuous-flow protocols further enhances the scalability, enabling production rates on the order of several millimoles per day in a laboratory setting. rsc.org

Table 1: Comparison of Synthetic Methodologies for Sulfinates

MethodStarting MaterialReagentsSolventTypical TimeReported YieldKey Features
Direct Zinc Reduction p-Toluenesulfonyl chlorideZinc dustWater~3 hours (synthesis)Moderate to HighOne-pot, scalable, crude product often usable. nih.govresearchgate.netnih.gov
Sulfite Reduction p-Toluenesulfonyl chlorideSodium sulfite, Sodium bicarbonateWater~4 hours (synthesis)~64% (for Sodium Salt)Two-step process if zinc salt is desired. orgsyn.orgorgsyn.org
Continuous-Flow Isopropylsulfonyl chlorideZinc dust, (NH₄)₂S₂O₈Acetone/Water13 min (residence)59% (conversion)Environmentally friendly, in-situ generation. rsc.org
Phosphine Reduction p-Toluenesulfonyl chlorideTriphenylphosphineNot specifiedNot specifiedLowGenerates sulfinyl chloride intermediate. thieme-connect.deresearchgate.net

Advanced Applications in Organic Synthesis and Catalysis

Reagent in Diverse Organic Transformations

The utility of zinc p-toluenesulfinate spans numerous reaction types, where it primarily acts as a source of the p-toluenesulfonyl (tosyl) group. Its applications range from metal-catalyzed coupling reactions to the synthesis of various sulfur-containing compounds.

Desulfinative Coupling Reactions with Aldehydes

Zinc p-toluenesulfinate can participate in rhodium-catalyzed desulfinative coupling reactions with aldehydes. smolecule.com In this transformation, the sulfinate group is eliminated, and the remaining organic moiety couples with the aldehyde, leading to the formation of ketones. smolecule.com This reaction represents a modern method for carbon-carbon bond formation, where the sulfinate acts as a stable and effective coupling partner.

Formation of Sulfones via Reactions with Alkynylselenonium Salts

The compound is instrumental in the synthesis of vinyl sulfones. Specifically, it reacts with alkynylselenonium salts to produce (Z)-β-alkoxyvinylsulfones. smolecule.com This reaction showcases the versatility of the sulfinate as a nucleophile that can attack activated alkyne species, leading to highly functionalized and stereochemically defined sulfone products. smolecule.com

Copper-Catalyzed Cross-Coupling Reactions with Boronic Acids

A significant application of zinc p-toluenesulfinate is in copper-catalyzed cross-coupling reactions with boronic acids, which result in the synthesis of aryl sulfones. smolecule.com This transformation is a type of Ullmann condensation, a class of reactions that involves the copper-promoted coupling of aryl halides with various nucleophiles. wikipedia.orgorganic-chemistry.org In this specific case, the p-toluenesulfinate anion acts as the nucleophile, coupling with the aryl group from the boronic acid. These reactions often require a copper catalyst, which can be activated by zinc, and may proceed through a catalytic cycle involving different oxidation states of copper. thermofisher.comrsc.org The use of boronic acids as coupling partners is a cornerstone of modern organic synthesis, valued for their stability and functional group tolerance. youtube.com

Synthesis of Sulfur-Containing Organic Molecules

Zinc p-toluenesulfinate is a key precursor for the synthesis of a broad range of biologically and pharmaceutically active sulfur-containing organic molecules. jinlichemical.comjmchemsci.com Organosulfur compounds, including sulfones, are prevalent in many natural products and medicinal agents. jmchemsci.com The p-toluenesulfinate moiety can be introduced into various organic frameworks using this reagent, serving as a powerful building block in synthetic strategies. rsc.orgchemicalbook.com For instance, the related sodium sulfinates are used to generate thiosulfonates, sulfonamides, and various types of sulfones through C-S bond-forming reactions. rsc.org The zinc salt provides an alternative and sometimes advantageous route to these valuable molecular structures. jinlichemical.com

Applications in Reactions Involving Carbonyl Compounds (Ketones, Aldehydes, Carboxylic Acids)

The utility of zinc p-toluenesulfinate extends to reactions involving various carbonyl compounds, including ketones, aldehydes, and carboxylic acids. jinlichemical.com It can be used as a reagent to introduce the sulfonyl group into molecules containing these functionalities. For example, in reactions analogous to those with sodium sulfinates, it can be used in the synthesis of β-carbonyl sulfones from 1,3-dicarbonyl compounds. organic-chemistry.org These reactions highlight the reagent's role in creating complex molecules that feature both a carbonyl and a sulfonyl group, which are important pharmacophores in medicinal chemistry.

Table 1: Applications of Zinc p-Toluenesulfinate with Carbonyl Compounds

Reactant Class Product Class Reaction Type Reference
Aldehydes Ketones Desulfinative Coupling smolecule.com
1,3-Dicarbonyls β-Carbonyl Sulfones Deacylative Sulfonylation organic-chemistry.org
General Carbonyls Sulfonylated Derivatives Nucleophilic Addition/Substitution jinlichemical.com

Role in Nucleophilic Substitution Mechanisms

In solution, zinc p-toluenesulfinate can dissociate to provide the p-toluenesulfinate anion (CH₃C₆H₄SO₂⁻), a potent nucleophile. A nucleophile is an electron-rich species that donates an electron pair to an electrophilic carbon to form a new covalent bond, displacing a leaving group. byjus.com This reactivity is central to its role in nucleophilic substitution reactions. byjus.com

These reactions are broadly classified into two major mechanisms: Sₙ2 (substitution nucleophilic bimolecular) and Sₙ1 (substitution nucleophilic unimolecular). ucsb.edu

Sₙ2 Mechanism: In this mechanism, the p-toluenesulfinate anion would attack the electrophilic carbon in a single, concerted step, simultaneously forming a new carbon-sulfur bond and breaking the bond to the leaving group. byjus.comlibretexts.org This process results in an inversion of stereochemistry at the carbon center. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. ucsb.edu

Sₙ1 Mechanism: This mechanism proceeds through a two-step process involving the initial formation of a carbocation intermediate. libretexts.org The sulfinate nucleophile then attacks the planar carbocation. libretexts.org Because the nucleophile can attack from either face of the carbocation, this mechanism typically leads to a racemic mixture of products if the carbon center is chiral. libretexts.org

The p-toluenesulfinate anion is considered a good nucleophile for these reactions. Its effectiveness allows it to displace a variety of leaving groups (such as halides or tosylates) from alkyl substrates to form new sulfones. organic-chemistry.orgbyjus.com

Facilitation of Hydrosilylation Reactions

While specific studies detailing the role of Benzenesulfinic acid, 4-methyl-, zinc salt in hydrosilylation reactions are not extensively documented in the reviewed literature, the catalytic nature of zinc compounds in various addition reactions is well-established. Zinc(II) salts are known to act as catalysts, often activating substrates through Lewis acid interactions. nih.govmdpi.com In principle, the zinc center could coordinate to an unsaturated substrate, such as an alkene or alkyne, increasing its susceptibility to nucleophilic attack by a hydrosilane. This mechanism is analogous to other Lewis acid-catalyzed processes. The effectiveness of zinc catalysts in other complex transformations, such as aldol (B89426) and Michael additions, suggests potential applicability in facilitating hydrosilylation, although direct evidence for this specific application requires further investigation. researchgate.netmdpi.com

Catalytic Roles in Chemical Reactions

The catalytic activity of zinc compounds, including this compound, is a cornerstone of their application in organic synthesis. The zinc ion's electronic properties allow it to participate in and accelerate a variety of chemical transformations.

The primary mechanism by which zinc(II) compounds catalyze reactions is through their function as Lewis acids. nih.gov The zinc ion can accept an electron pair from a substrate, typically one containing an oxygen or nitrogen atom, such as a carbonyl compound or an imine. This coordination activates the substrate, making it more electrophilic and thus more reactive towards a nucleophile.

In many catalytic cycles, the zinc catalyst may play a dual role. For instance, in catalyzed methanolysis reactions, the zinc ion can act as both a Lewis acid to activate the substrate and as a source for a nucleophile, such as a zinc-bound methoxide. nih.gov In more complex systems, particularly those involving transition metals, organozinc species are crucial for transmetalation steps. organic-chemistry.orgpurdue.edu This process involves the transfer of an organic group from zinc to another metal, which is a key step in many cross-coupling reactions. organic-chemistry.orgorgsyn.org The presence of low-lying p-orbitals at the zinc center facilitates these transmetalations. orgsyn.orgnih.gov The specific ligands attached to the zinc, such as the p-toluenesulfinate group, can modulate the metal center's Lewis acidity and steric environment, thereby influencing the catalytic activity and selectivity.

The use of zinc-based catalysts can lead to significant improvements in both the speed and the outcome of chemical reactions. By activating substrates, these catalysts lower the activation energy of the reaction, leading to faster conversions under milder conditions.

Furthermore, zinc catalysts can impart high levels of selectivity. For example, in asymmetric synthesis, chiral zinc complexes have been developed that yield products with high enantiomeric excess (ee). A notable case is a chiral-at-zinc complex used in an asymmetric oxa-Diels–Alder reaction, which proceeded to a 98% yield with an 87% ee. scispace.com Similarly, zinc-proline complexes have been used to catalyze direct aldol reactions with moderate to high enantioselectivity. researchgate.net The ability to control stereochemistry is a critical advantage in the synthesis of complex molecules like pharmaceuticals.

Table 1: Examples of Enhanced Selectivity in Zinc-Catalyzed Reactions

Reaction TypeCatalyst SystemSubstratesYieldEnantiomeric Excess (ee)Reference
oxa-Diels–AlderChiral-at-zinc complexDanishefsky's diene, Aldehyde98%87% scispace.com
Aldol ReactionZn/ProPhenol complexAcetone, Modified BenzaldehydesModerate48-91% researchgate.net
Reductive CouplingCoCl₂/Phox ligand with ZnAlkynes, IminesHighup to 91% organic-chemistry.org
AlkynylationDinuclear Zinc-proline complexα,β-unsaturated aldehydes, PhenylacetyleneHighHigh nih.gov

The potential for asymmetric catalysis is one of the most significant areas of research involving zinc compounds. While this compound is itself achiral, the zinc center is a versatile scaffold for creating a chiral environment. This is often achieved by coordinating the zinc ion with chiral ligands. researchgate.netmdpi.com

A groundbreaking approach involves the creation of "chiral-at-metal" complexes, where the stereogenic center is the zinc atom itself. scispace.com By using an unsymmetrical tridentate ligand, a tetrahedral chiral-at-zinc complex was synthesized with high configurational stability (>99% ee), which remained stable even after heating at 70°C for a week. scispace.com This stable chiral complex proved to be a highly effective catalyst for an asymmetric reaction, demonstrating that the lability often associated with tetrahedral zinc complexes can be overcome. scispace.com Another strategy involves the transition-metal-catalyzed reductive coupling of alkynes and imines, where zinc acts as a reductant and participates in a transmetalation to furnish a chiral organozinc product that can be further functionalized. organic-chemistry.org These findings highlight the immense potential of designing specific zinc sulfinate complexes for a wide range of enantioselective transformations.

Synthesis of Organometallic Compounds Utilizing the Zinc Moiety

The zinc moiety in salts like this compound is not merely a spectator ion but an active participant in the formation of new organometallic species. Organozinc compounds have been central to organic synthesis since their discovery in the 19th century due to their unique balance of reactivity and functional group tolerance. purdue.eduresearchgate.net

A key process is transmetalation, where the zinc center exchanges ligands with another metal. For example, in cobalt-catalyzed reactions, an intermediate cobalt metallacycle can undergo transmetalation with a zinc(II) species to generate a stable and versatile zinc metallacycle. organic-chemistry.orgpurdue.edu These resulting organozinc compounds can then be used as nucleophiles in a variety of subsequent C-C and C-heteroatom bond-forming reactions. organic-chemistry.orgpurdue.edu

The nature of the counter-ion (the sulfinate in this case) can influence the stability and reactivity of the organozinc reagent. For instance, the development of solid, air- and moisture-stable organozinc pivalates has significantly broadened the applicability of these reagents, allowing for easier handling. orgsyn.orgnih.gov These organozinc pivalates readily engage in transition metal-catalyzed cross-couplings. orgsyn.orgnih.gov By analogy, the p-toluenesulfinate ligand could potentially be used to generate similarly stable and useful organozinc intermediates, making the parent salt a valuable precursor for a wide array of functionalized organometallic reagents. orgsyn.orgnih.gov

Material Science and Polymer Chemistry Research

Role as an Additive in Polymer Systems

As a versatile additive, this zinc compound is employed in numerous thermoplastic and elastomeric materials, including polyethylene (B3416737) (PE), polyvinyl chloride (PVC), polypropylene (B1209903) (PP), acrylonitrile-butadiene-styrene (ABS), natural rubber (NR), and styrene-butadiene rubber (SBR). coastalzinc.comnuomengchemical.comnuomengchemical.com Its effectiveness stems from its unique chemical structure, which imparts superior heat and light stability compared to some traditional additives like stearic acid salts. coastalzinc.comlookchem.com

Benzenesulfinic acid, 4-methyl-, zinc salt functions as an effective heat and light stabilizer in several key polymers. lookchem.comchinaplasonline.com

Polyvinyl Chloride (PVC): In PVC, thermal degradation occurs through a dehydrochlorination process, where labile chlorine atoms are eliminated, leading to discoloration and loss of mechanical properties. Zinc-based stabilizers, like zinc p-toluenesulfinate, work by replacing these unstable chlorine atoms. researchgate.net This action inhibits the initial color change of the polymer. researchgate.net However, the reaction produces zinc chloride (ZnCl₂), a strong Lewis acid that can catalytically accelerate further degradation, a phenomenon known as "zinc burning". kanademy.com To counteract this, zinc stabilizers are typically used in conjunction with co-stabilizers, such as calcium stearate. The co-stabilizer neutralizes the ZnCl₂ and regenerates the primary zinc stabilizer, providing long-term thermal stability. kanademy.com

Polyethylene (PE) and Polypropylene (PP): For polyolefins like PE and PP, the compound serves as a stabilizer, enhancing their heat and UV stability. coastalzinc.comcoastalzinc.com It helps to protect the polymer chains from degradation caused by heat during processing and from environmental factors like UV radiation during the product's service life. coastalzinc.comcoastalzinc.comlookchem.com

The compound also exhibits lubricating properties, which are crucial for the efficient processing of polymers like PE, PVC, and PP. coastalzinc.comnuomengchemical.comlookchem.comnuomengchemical.com

In the rubber industry, this compound is used as an activator for the sulfur vulcanization of various synthetic and natural rubbers. coastalzinc.comcoastalzinc.comnuomengchemical.com

Table 1: Functions of this compound in Various Polymers

Polymer Role as Additive
Polyethylene (PE) Stabilizer, Lubricant, Foaming Agent Activator
Polyvinyl Chloride (PVC) Stabilizer, Lubricant, Foaming Agent Activator
Polypropylene (PP) Stabilizer, Lubricant, Foaming Agent Activator
Acrylonitrile-Butadiene-Styrene (ABS) Activator
Natural Rubber (NR) Activator
Styrene-Butadiene Rubber (SBR) Activator

Impact on Polymer Foaming Processes

A significant application of this compound is as an activator, often labeled "Blowing Agent Activator ZTS," in the production of foamed polymers. nuomengchemical.comnuomengchemical.com It is particularly effective when used with azodicarbonamide (B1663908) (AC), a common chemical foaming agent. coastalzinc.comsdlookchem.com

The compound plays a critical role in initiating the decomposition of chemical foaming agents. coastalzinc.comnuomengchemical.com It is listed as a potential foaming activator in formulations for creating foamed plastics. google.comgoogle.com Its function is to make the foaming process more efficient and controllable. coastalzinc.com

The primary influence of this compound in foaming processes is on the decomposition kinetics of the blowing agent. nuomengchemical.com

Lowering Decomposition Temperature: One of its key benefits is the ability to significantly lower the decomposition temperature of foaming agents like azodicarbonamide. coastalzinc.comnuomengchemical.comnuomengchemical.comsdlookchem.com For instance, while some blowing agents have decomposition temperatures around 160°C - 180°C, the presence of an activator like this zinc compound can lower this range, making it suitable for polymers that are sensitive to high temperatures. nuomengchemical.com

Table 2: Effect on Foaming Agent Decomposition

Parameter Influence of this compound
Decomposition Temperature Significantly reduces the decomposition temperature of foaming agents like azodicarbonamide. coastalzinc.comnuomengchemical.comnuomengchemical.com
Decomposition Kinetics Promotes a stable and even release of gas. coastalzinc.com
Resulting Foam Structure Facilitates the creation of a uniform and fine cell structure. nuomengchemical.com

Effects on Cellular Structure and Morphology of Foamed Materials

In the production of foamed polymers, this compound functions as a crucial activating agent. coastalzinc.com It is particularly effective when used in conjunction with primary blowing agents, such as azodicarbonamide (AC foaming agent). coastalzinc.comchemicalbook.com The primary role of this zinc salt is to lower the decomposition temperature of the foaming agent. coastalzinc.comchemicalbook.com

This activation has a direct impact on the cellular structure and morphology of the resulting foamed material. By reducing the decomposition temperature, the foaming process can be initiated and controlled at lower material processing temperatures. This allows for a more uniform dispersion of the additive within the plastic or rubber matrix, leading to a more consistent and refined cell structure in the final product. coastalzinc.comchemicalbook.com The ability to control the foaming process at lower temperatures is advantageous for heat-sensitive polymers and can lead to finer, more homogeneous cell morphologies, which are critical for the performance of foamed materials in applications such as insulation and cushioning.

Table 1: Effect of this compound as a Foaming Activator

Property Effect Source
Function Acts as an activator for foaming agents. coastalzinc.com
Mechanism Reduces the decomposition temperature of AC foaming agents. coastalzinc.comchemicalbook.com

| Impact on Morphology | Facilitates easier dispersion in polymers, promoting a more uniform cellular structure. | coastalzinc.com |

Correlation with Mechanical Properties of Polymer Composites

This compound is incorporated into a variety of polymer composites as a stabilizer, lubricant, and activator. coastalzinc.comchemicalbook.com Its use is documented in commodity and engineering plastics, including polyethylene (PE), polyvinyl chloride (PVC), polypropylene, nylon, and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), as well as in natural and butylbenzene (B1677000) rubbers. coastalzinc.comchemicalbook.com

The primary contribution of this compound to the mechanical properties of polymer composites is through its function as a stabilizer. It imparts superior ultraviolet (UV) and heat stability compared to other common salts like stearates. coastalzinc.comchemicalbook.com This stability is critical for preserving the integrity of the polymer matrix during high-temperature processing and throughout the service life of the composite material. By preventing thermal and photo-oxidative degradation, the additive helps to maintain the polymer's molecular weight and structural integrity, which are directly correlated with its mechanical properties, such as tensile strength, impact resistance, and flexibility. While direct quantitative data on the correlation is sparse in the reviewed literature, its stabilizing function is fundamental to achieving and retaining the desired mechanical performance of the polymer composite.

Table 2: Role in Polymer Composites

Polymer Type Function of Additive Resulting Property Enhancement Source
PE, PVC, Polypropylene Stabilizer, Lubricant, Activator Superior UV and heat stability, good transparency. coastalzinc.comchemicalbook.com
Nylon, ABS Stabilizer, Lubricant, Activator Enhanced thermal stability during processing. coastalzinc.comchemicalbook.com

Development of Novel Materials

The unique properties of this compound have led to its exploration in the development of novel materials with specific functional characteristics.

Exploration for Optical and Electrical Material Characteristics

In the realm of optical materials, this zinc salt is noted for contributing good transparency to the polymer composites in which it is used. coastalzinc.comchemicalbook.com This characteristic is an advantage over other stabilizers, such as certain stearic acid salts, which can impart haziness or reduce the clarity of the final product. coastalzinc.com This makes it a suitable additive for applications where both stability and optical clarity are required.

Regarding electrical properties, specific research on this compound is not widely documented in the provided sources. However, related zinc-based composites, such as those involving polyacrylonitrile (B21495) (PAN) and zinc chloride, have been studied for their electrical properties and potential use in organic semiconductor applications. researchgate.net This suggests a potential, though not yet fully explored, avenue for research into the electrical characteristics of materials incorporating zinc p-toluenesulfinate.

Applications in Electroplating Processes as a Stabilizer

In the field of electroplating, additives are essential for achieving smooth, bright, and durable coatings. While direct application data for this compound is limited, the use of its close chemical relatives is well-documented, pointing to its potential utility. For instance, sodium toluene (B28343) sulfinate has been used as an additive in trivalent chromium plating baths to eliminate haziness in the deposit, acting as a clarifying agent or stabilizer. google.com

Furthermore, in acidic zinc plating baths, sodium p-toluenesulfonate, a related sulfonate compound, is used as a component in softening agents. google.com These additives play a crucial role in managing the properties of the plating bath and the quality of the resulting plated layer. conicet.gov.arresearchgate.net The function of these related compounds suggests that zinc p-toluenesulfinate could serve as a stabilizer in various electroplating solutions, contributing to the uniformity and brightness of the metallic coating.

Table 3: Application of Related Compounds in Electroplating

Compound Plating Bath Type Function Source
Sodium toluene sulfinate Trivalent Chromium Eliminates haziness, acts as a stabilizer/clarifier. google.com

Coordination Chemistry and Supramolecular Assembly

Ligand Coordination Modes of the 4-Methylbenzenesulfinate (B2793641) Anion

The 4-methylbenzenesulfinate anion (p-toluenesulfinate) is an ambidentate ligand, meaning it can coordinate to a metal center through different atoms. The primary donor sites are the two oxygen atoms and the sulfur atom. The presence of a lone pair of electrons on the sulfur atom results in a pseudo-tetrahedral geometry around it. nih.gov This structural feature gives rise to several possible coordination modes:

O-Monodentate: The sulfinate ligand can bind to a zinc center through a single oxygen atom. This is one of the most common modes for sulfonate and sulfinate ligands. nih.gov

S-Monodentate: Coordination can also occur directly through the sulfur atom.

O,O'-Bidentate (Chelating): Both oxygen atoms can coordinate to the same metal center, forming a strained four-membered ring. This mode is less common for sulfinates compared to carboxylates. libretexts.org

O,O'-Bidentate (Bridging): The two oxygen atoms can bridge two different metal centers. This mode is crucial in the formation of coordination polymers. wikipedia.org

O-Bridging: A single oxygen atom of the sulfinate group can bridge two metal centers.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of other co-ligands present in the coordination sphere, and the crystallization conditions. In the context of zinc(II), which is a hard acid, coordination through the hard oxygen donor atoms is generally favored over the softer sulfur donor. nih.gov

Formation of Zinc Complexes with Macrocyclic Ligands and Other Chelators

Zinc(II) complexes incorporating macrocyclic ligands (like cyclen) or other chelating agents (such as bipyridine or phenanthroline) are of significant interest for applications ranging from catalysis to gene delivery. nih.govnih.gov The synthesis of such complexes typically involves the reaction of a zinc(II) salt, such as zinc chloride or zinc acetate, with the chelating ligand in a suitable solvent. researchgate.netresearchgate.net

To form a mixed-ligand complex containing both a macrocycle/chelator and the 4-methylbenzenesulfinate anion, one could employ several synthetic strategies. A common method is to react the pre-formed zinc-macrocycle complex with a salt of the sulfinate, such as sodium p-toluenesulfinate. nih.gov Alternatively, zinc p-toluenesulfinate itself can be used as the zinc source, reacting it directly with the chelating ligand. iaea.org The sulfinate anion might coordinate directly to the zinc center, displacing a weakly bound solvent molecule, or it may act as a counter-ion, balancing the charge of a cationic zinc-ligand complex. For example, the synthesis of divinylzinc (B3045688) complexes with bipyridine (bipy) or tetramethylethylenediamine (tmeda) involves the direct addition of the chelating ligand to the zinc compound, resulting in monomeric, 4-coordinate adducts. researchgate.net A similar approach could be envisioned for forming adducts with zinc p-toluenesulfinate.

Spectroscopic Characterization of Metal-Ligand Interactions

The interaction between the 4-methylbenzenesulfinate ligand and the zinc(II) center can be effectively studied using spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the coordination mode of the sulfinate group. The stretching vibrations of the S=O group are highly sensitive to the ligand's environment. nih.gov The S=O stretching frequency typically appears in the 950–1150 cm⁻¹ region. nih.govresearchgate.net Coordination to a metal center generally leads to a shift in the absorption frequency of these bands. For instance, in related zinc complexes with sulfonamide ligands, the asymmetric ν(asSO₂) and symmetric ν(sSO₂) stretching bands shift to lower frequencies upon coordination, indicating a change in the S-O bond order due to interaction with the metal. nih.gov A similar effect would be expected for coordinated 4-methylbenzenesulfinate.

Table 1: Representative IR Stretching Frequencies for Sulfoxide and Sulfone Groups.
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Reference
Sulfoxide (S=O)Stretching950 - 1150 nih.govresearchgate.net
Sulfone (SO₂)Asymmetric Stretching~1322 researchgate.net
Sulfone (SO₂)Symmetric Stretching~1120 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Since zinc(II) has a d¹⁰ electron configuration, its complexes are diamagnetic, making them amenable to high-resolution NMR studies. wikipedia.org While direct detection of the ⁶⁷Zn nucleus is possible with specialized techniques at high magnetic fields, it is often challenging due to its low natural abundance and large quadrupole moment. researchgate.nethuji.ac.il Therefore, ¹H and ¹³C NMR spectroscopy are more commonly used to probe the ligand environment. Upon coordination of the 4-methylbenzenesulfinate anion to a zinc center, changes in the chemical shifts of the aromatic and methyl protons of the tolyl group would be observed. mdpi.comchemicalbook.com For instance, in diamagnetic zinc complexes with other ligands, proton chemical shifts are only marginally affected by coordination, but observable changes confirm the formation of the complex. wikipedia.org

Photoluminescent Properties of Derived Zinc Complexes

Zinc(II) coordination complexes are widely studied for their photoluminescent properties, often exhibiting strong fluorescence that makes them suitable for applications in organic light-emitting diodes (OLEDs). mdpi.comnih.gov The luminescence in these d¹⁰ metal complexes is typically not metal-centered but arises from ligand-centered π–π or n–π electronic transitions. researchgate.net The role of the zinc ion is primarily structural, organizing the ligands into a rigid conformation that can reduce non-radiative decay pathways and enhance emission quantum yields. nih.gov

Many zinc complexes with nitrogen and/or oxygen donor ligands exhibit strong blue luminescence in the solid state. nih.govsemanticscholar.orgrsc.org The emission properties can be tuned by modifying the structure of the organic ligands. For example, zinc complexes with azomethine ligands show quantum yields as high as 55% in the solid state. mdpi.comnih.gov The introduction of sulfur donor ligands can also influence the luminescent properties. A zinc complex containing a 4-methylbenzenethiolate (4-MeC₆H₄S) ligand was found to display an emission band at 481 nm in the solid state, which was attributed to excimeric emission arising from π–π stacking interactions in the crystal lattice. semanticscholar.orgrsc.org It is plausible that zinc complexes derived from 4-methylbenzenesulfinate would also exhibit luminescence, with the specific emission wavelength and quantum yield being highly dependent on the nature of any co-ligands and the resulting supramolecular structure.

Table 2: Photoluminescence Data for Representative Zinc(II) Complexes.
Complex TypeEmission Maxima (λem, nm)Quantum Yield (Φ)Emission ColorReference
Zinc(II) with Azomethine Ligands436 - 485up to 55%Blue nih.gov
Zinc(II) with Pyrazolone-based Ligand (dehydrated)416~55%Blue mdpi.com
[Zn(dpa)(4-MeC₆H₄S)₂]481 (solid state)Not reported- semanticscholar.orgrsc.org
Zinc(II) with Acylhydrazone Ligands414 - 5369.5 - 64.2%Blue to Green rsc.org

Thermal Stability and Decomposition Processes of Coordination Compounds

Thermogravimetric analysis (TGA) is a key technique for evaluating the thermal stability of coordination compounds. Zinc(II) complexes with organic ligands often exhibit high thermal stability, which is an important characteristic for applications in materials science, such as OLEDs. nih.gov Generally, the decomposition of these complexes occurs in distinct steps. If coordinated solvent molecules like water are present, their removal is typically the first weight loss event observed upon heating. coastalzinc.com This is followed by the decomposition of the organic ligands at higher temperatures.

For many zinc complexes, the onset of major decomposition occurs at temperatures above 290-300°C. nih.gov For example, zinc complexes with N-alkyl-N-phenyl-dithiocarbamates decompose to form zinc sulfide (B99878), which is then oxidized to zinc oxide at higher temperatures. nih.gov Similarly, theoretical studies on the decomposition of zinc complexes with sulfur-containing ligands suggest pathways leading to the formation of zinc sulfide or zinc selenide. acs.org Zinc p-toluenesulfinate is reported to have good heat stability and is noted to lower the decomposition temperature of other materials when used as an additive, suggesting it decomposes at a relatively high temperature itself. mdpi.com The final residue after heating zinc coordination compounds in an air or oxygen atmosphere is typically the most stable oxide, ZnO. nih.gov

Table 3: Thermal Decomposition Data for Representative Zinc Compounds.
Compound/ComplexDecomposition Onset/Range (°C)Final ProductReference
Zinc(II) with Chlorine-Substituted Benzenesulfamide Ligands> 290Zinc Oxide nih.gov
Zinc(II) with Dithiocarbamate Ligands-Zinc Sulfide, then Zinc Oxide nih.gov
Zinc Sulfadiazine Complex450 - 910 (ligand loss)- coastalzinc.com
Zinc p-Toluenesulfinate (ZTS)Decomposes > 200- nih.gov

Environmental Research and Ecological Impact Assessment

Environmental Fate and Transport Studies

The investigation into how a substance behaves within the environment—its persistence, degradation, and movement—is fundamental to gauging its potential impact. For zinc p-toluenesulfinate, a substance categorized as very toxic to aquatic life, these studies are of particular importance. coastalzinc.com

Persistence and Degradation Pathways in Environmental Compartments (Water, Soil, Sediment)

Persistence refers to the length of time a chemical remains in a particular environmental compartment before being broken down. Degradation pathways are the chemical and biological processes that transform the compound into other substances.

Currently, specific experimental data on the persistence and degradation of Benzenesulfinic acid, 4-methyl-, zinc salt in water, soil, and sediment is not publicly available. coastalzinc.com However, general principles of environmental chemistry can offer some insights. In the environment, the compound would dissociate into the p-toluenesulfinate anion and zinc cations (Zn²⁺).

p-Toluenesulfinate: The fate of the organic portion would likely be driven by microbial degradation. Aromatic compounds can be mineralized by various microorganisms present in soil and water, though the presence of the sulfinate group may influence the rate and pathway of degradation.

Zinc (Zn²⁺): The environmental fate of zinc is well-documented. In aquatic systems, zinc can exist in various forms, including as hydrated ions, and can form complexes with inorganic and organic ligands. epa.gov It can partition to sediments by adsorbing onto iron and manganese oxides, clay minerals, and organic matter. industrialchemicals.gov.au The mobility and bioavailability of zinc in soil are heavily influenced by factors such as pH and organic matter content, with lower pH generally increasing its mobility. industrialchemicals.gov.au

The degradation of zinc itself is not a relevant concept in this context, as it is an element. However, its speciation and bioavailability are key to its environmental behavior. For instance, studies on the degradation of other zinc-containing substances, such as zinc oxide nanoparticles, show that dissolution to Zn²⁺ is a critical factor in its environmental fate and toxicity. kujnsr.com The degradation of certain pollutants can be accelerated by the presence of zero-valent zinc. nih.gov

Table 1: Summary of Available Data on Persistence and Degradation

ParameterWaterSoilSediment
Persistence of this compound No data available coastalzinc.comNo data available coastalzinc.comNo data available coastalzinc.com
Degradation Pathways Expected to dissociate. The organic moiety may undergo microbial degradation. Zinc will persist and partition based on environmental conditions.Expected to dissociate. The organic moiety may undergo microbial degradation. Zinc mobility is pH and organic matter dependent.Zinc is expected to adsorb to sediment particles. industrialchemicals.gov.au

Modeling of Environmental Release and Distribution (e.g., Fugacity Models like RAIDAR)

In the absence of extensive experimental data, environmental fate models are invaluable tools for predicting the distribution of a chemical in a multi-media environment. Fugacity models, such as the RAIDAR (Risk Assessment, Identification, and Ranking) model, are based on the concept of "fugacity," a measure of a chemical's escaping tendency from a particular phase (e.g., water, air, soil). ulisboa.pt

These models use a substance's physical-chemical properties (like vapor pressure, water solubility, and octanol-water partition coefficient) to estimate its partitioning and concentrations in different environmental compartments.

Molecular Weight

Water Solubility

Vapor Pressure

Octanol-Water Partition Coefficient (Kow)

Henry's Law Constant

Without this data, a quantitative environmental distribution profile using models like RAIDAR cannot be generated. However, the principles of fugacity modeling provide a framework for understanding how the compound would theoretically behave if released into the environment, predicting its likely sinks and concentrations. rsc.orgresearchgate.net

Ecological Risk Assessment Methodologies

Ecological risk assessment is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. A common approach involves comparing the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC). taylorandfrancis.com

Predicted Environmental Concentrations (PEC) and Predicted No-Effect Concentrations (PNEC) Analysis

Predicted Environmental Concentration (PEC): This is an estimation of the concentration of a chemical that is expected to be found in the environment. taylorandfrancis.com Its calculation considers factors such as the volume of the chemical produced and used, its release patterns from various sources (e.g., industrial discharge, consumer use), and its fate and transport characteristics. nih.gov For this compound, specific PEC values have not been established due to a lack of detailed release and fate information.

Predicted No-Effect Concentration (PNEC): This is the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. taylorandfrancis.com It is derived from ecotoxicity data (e.g., LC50, EC50, NOEC) from laboratory tests on representative organisms (e.g., algae, daphnids, fish). An assessment factor (or safety factor) is applied to the lowest available toxicity value to account for uncertainties, such as extrapolating from laboratory conditions to the real environment and from a few tested species to all species in an ecosystem.

Specific ecotoxicity studies for this compound are limited. A Material Safety Data Sheet classifies the compound as "very toxic to aquatic life," but does not provide the underlying data. coastalzinc.com The ecotoxicity of zinc, however, is well-studied. For instance, a probabilistic risk assessment for zinc in Dutch surface waters derived a PNEC for dissolved zinc of 14.6 µg/L using a conventional approach and 34.2 µg/L using a more advanced model. nih.gov Another study notes that PNEC values for zinc in European river basins varied between 22.1 and 46.1 µg dissolved Zn/L. researchgate.net These values are for zinc itself and may not fully represent the toxicity of the organozinc salt.

Table 2: Conceptual Framework for PEC and PNEC

ComponentDescriptionData Availability for this compound
PEC Estimated concentration in the environment based on usage and release. taylorandfrancis.comNo specific data available.
PNEC Concentration below which no adverse ecological effects are expected. Derived from ecotoxicity data. taylorandfrancis.comNo specific data available. Classified as "very toxic to aquatic life". coastalzinc.com PNEC values for zinc are available. nih.govresearchgate.net

Calculation and Interpretation of Risk Quotients (PEC/PNEC)

The Risk Quotient (RQ) is a simple and widely used tool in ecological risk assessment. It is calculated as the ratio of the PEC to the PNEC. taylorandfrancis.com

RQ = PEC / PNEC

The interpretation of the RQ is as follows:

RQ < 1: The predicted environmental concentration is below the concentration expected to cause harm. The risk is generally considered to be low.

RQ ≥ 1: The predicted environmental concentration is at or above the concentration that may cause adverse effects. This indicates a potential risk to the environment, and a more detailed risk assessment or risk management measures may be required. researchgate.net

As specific PEC and PNEC values for this compound are not available, a quantitative Risk Quotient cannot be calculated. However, the classification of the substance as "very toxic to aquatic life" suggests that even at low environmental concentrations, the potential for RQ to approach or exceed 1 exists, highlighting the need for caution and proper management of any releases to the environment. coastalzinc.com

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation is the process by which a substance is taken up by an organism from the environment, either directly from the water (bioconcentration) or through the consumption of contaminated food. nih.gov It is a key consideration in environmental risk assessment, as chemicals that bioaccumulate can reach high concentrations in organisms even when environmental levels are low, potentially leading to toxic effects and biomagnification through the food chain. oup.com

For this compound, specific data on its bioaccumulation potential, such as a Bioconcentration Factor (BCF), are not available in the public domain. coastalzinc.com

The bioaccumulation potential of the dissociated components can be considered:

p-Toluenesulfinate: The bioaccumulation of this organic anion would depend on its lipophilicity (often estimated by the octanol-water partition coefficient, Kow) and the organism's ability to metabolize and excrete it.

Zinc (Zn²⁺): Zinc is an essential element and is actively regulated by most organisms. However, at elevated concentrations, it can accumulate. epa.gov Bioconcentration factors for zinc in freshwater and marine fish have been reported to be in the range of 1000 and 2000, respectively, indicating a high potential for accumulation. epa.gov Studies on fish have shown that zinc accumulation can be significant, with concentrations varying between species. nih.gov

Given the lack of specific data for the parent compound and the known bioaccumulative nature of zinc, it is prudent to assume that this compound may have a potential for bioaccumulation in aquatic organisms.

Theoretical and Computational Chemistry Investigations

Exploration of Advanced Derivatives and Analogues

Design and Synthesis of Modified Benzenesulfinic acid, 4-methyl-, zinc salt Structures

The synthesis of modified zinc p-toluenesulfinate structures often begins with readily available and inexpensive precursors, such as p-toluenesulfonyl chloride. nih.gov A common and straightforward method involves the reduction of the sulfonyl chloride. For instance, reduction using agents like zinc dust or sodium sulfite (B76179) can yield the corresponding sulfinate salt. nih.govorgsyn.org Protocols for generating zinc bis(alkanesulfinate)s directly from sulfonyl chlorides by treatment with zinc dust are well-established, providing a general route to these reagents. researchgate.net

These fundamental synthetic strategies allow for the introduction of various functional groups, enabling the creation of a diverse toolkit of reagents for specific applications. nih.gov The development of methods for preparing polyfunctional zinc and magnesium organometallics, which can then be transformed into sulfinates, further broadens the scope of accessible structures. nih.gov

Functionalization of the Aromatic Ring and Sulfinate Group

Functionalization of the parent compound can occur at two primary locations: the aromatic (toluene) ring or the sulfinate group itself. The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atoms, leading to a variety of derivatives. researchgate.net

Key functionalization strategies include:

Formation of Sulfones: Sulfinates are excellent precursors for sulfones through reactions with carbon electrophiles, such as alkyl or aryl halides. researchgate.netresearchgate.net

Synthesis of Sulfonamides: The sulfinate group can be used to form S-N bonds, yielding sulfonamides, which are crucial structures in many pharmaceuticals. nih.govresearchgate.net

C-H Functionalization: Zinc sulfinate salts, including zinc p-toluenesulfinate derivatives, have been developed as reagents for the direct C-H functionalization of heterocycles. This allows for the installation of medicinally relevant alkyl and fluoroalkyl groups under mild conditions. nih.gov These reactions tolerate a wide range of other functional groups, making them highly valuable in complex molecule synthesis. nih.gov

Structure-Activity Relationship Studies of Analogues in Diverse Chemical Applications

Understanding the relationship between a molecule's structure and its functional activity (Structure-Activity Relationship, SAR) is fundamental to designing improved derivatives. For analogues of zinc p-toluenesulfinate, SAR studies are crucial across their various applications.

In Corrosion Inhibition: For related sulfonate-based ionic liquids used as corrosion inhibitors, the length of the alkyl chain on the cation significantly impacts performance. Studies show that inhibition efficiency increases with a longer alkyl chain, indicating that greater surface coverage and modified adsorption properties are key. nih.gov

In Enzyme Inhibition: In the design of benzenesulfonamide-based inhibitors for carbonic anhydrase (CA) enzymes, SAR studies are critical for achieving isoform specificity. Research has shown that modifications to the "tail" groups of the inhibitor molecule modulate its binding affinity to different CA isoforms, while residues within the enzyme's active site dictate the inhibitor's binding position. nih.gov This allows for the design of inhibitors that target disease-implicated CAs while sparing ubiquitously expressed ones. nih.gov

In Organic Synthesis: The reactivity of zinc sulfinate salts in C-H functionalization is dependent on the substituents. A toolkit of different zinc sulfinate reagents, such as those bearing trifluoromethyl or isopropyl groups, has been developed, with each showing distinct reactivity profiles and utility for installing specific, medicinally relevant moieties onto heterocyclic scaffolds. nih.gov

Application AreaStructural Modification StudiedObserved Effect on ActivityReference
Corrosion Inhibition Increasing alkyl chain length on sulfonate-based ionic liquidInhibition efficiency on carbon steel increases. nih.gov nih.gov
Enzyme Inhibition Altering tail groups on benzenesulfonamide (B165840) inhibitorsModulates binding affinity and specificity for different carbonic anhydrase isoforms. nih.gov nih.gov
Organic Synthesis Changing the alkyl/fluoroalkyl group on the sulfinate reagentAffects the efficiency and type of functional group transferred in C-H functionalization reactions. nih.gov nih.gov

Research on Related Sulfonate/Sulfinate Derivatives as Corrosion Inhibitors for Metals

Sulfonate and sulfinate derivatives are recognized for their effectiveness as corrosion inhibitors for various metals, particularly steel in acidic environments. nih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes the electrochemical processes of corrosion. nih.gov

The effectiveness of these inhibitors is influenced by their molecular structure, which contains heteroatoms like sulfur and oxygen with lone pairs of electrons, as well as π-electrons in the aromatic ring. nih.gov These features facilitate strong adsorption onto the metal. Research on ionic liquids with sulfonate functional groups has shown that they act as effective corrosion inhibitors for carbon steel, with their efficiency increasing with concentration and the lipophilicity of the molecule. nih.gov Theoretical and experimental studies have confirmed that sulfonate-type ionic liquids can offer superior protection compared to analogous carboxylate-type liquids. nih.gov The mechanism is believed to involve the sulfur atoms of the inhibitor binding to the metal surface, creating a barrier against corrosive agents. youtube.com

Utilization in Enzyme Inhibition Studies as Zinc Binding Groups in Amino Acid Derivatives

In the field of medicinal chemistry, sulfonate, sulfonamide, and related sulfur-containing functional groups are extensively studied as "zinc binding groups" (ZBGs). nih.gov They are used to target the active sites of metalloenzymes that contain a crucial zinc ion, such as carbonic anhydrases (CAs). The primary sulfonamide group is the most well-known ZBG, binding to the zinc ion in its deprotonated state. nih.gov

However, research has expanded to explore other sulfur-based groups, including sulfonates and sulfinates, as alternative ZBGs. While often less potent than sulfonamides, these other groups can offer different inhibition profiles and mechanisms. nih.gov For example, sulfonates may interact with the enzyme by anchoring to the zinc-coordinated water molecule rather than binding directly to the zinc ion itself. nih.gov This exploration of structurally diverse ZBGs is crucial for developing new classes of enzyme inhibitors with potentially novel therapeutic applications. nih.gov Studies have successfully synthesized hybrid molecules containing sulfonate groups that show potent inhibition against metabolic enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

Q & A

Q. What are the standard synthetic routes for benzenesulfinic acid derivatives, and how are they adapted for the zinc salt?

Synthesis typically involves acid-base reactions between sulfinic acids and metal salts. For the zinc variant, 4-methylbenzenesulfinic acid can react with zinc oxide or zinc chloride under controlled aqueous conditions. Similar methodologies are used for sodium salts (e.g., neutralization reactions), which can be modified for zinc by optimizing pH and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing zinc 4-methylbenzenesulfinate?

Key techniques include:

  • IR spectroscopy : To identify sulfinate (SO₂⁻) group vibrations (~1000–1200 cm⁻¹).
  • NMR spectroscopy : For aromatic proton signals and assessing zinc coordination effects on electronic environments.
  • X-ray diffraction (XRD) : To resolve crystal structure and zinc coordination geometry. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are also used to study thermal stability .

Q. What stability considerations are essential for storing zinc 4-methylbenzenesulfinate?

The compound should be stored in anhydrous, cool environments to prevent hydrolysis or oxidation. Stability under humidity, light, and temperature fluctuations must be monitored using TGA/DSC. Decomposition byproducts (e.g., SO₂) require proper ventilation and waste management .

Q. What safety protocols apply to handling zinc 4-methylbenzenesulfinate in laboratories?

Follow GHS guidelines for metal salts: use PPE (gloves, goggles), avoid inhalation of dust, and ensure adequate ventilation. Zinc toxicity necessitates strict waste disposal per EPA protocols. Refer to Safety Data Sheets (SDS) for hazard classifications .

Advanced Research Questions

Q. How does the metal counterion (e.g., Na⁺ vs. Zn²⁺) influence sulfinate reactivity in organic synthesis?

Zinc’s higher charge density enhances Lewis acidity, potentially stabilizing transition states in nucleophilic or radical reactions. Compared to sodium salts, zinc sulfinates may improve catalytic efficiency in cross-coupling or SO₂ insertion reactions, as seen in silver-catalyzed rearrangements of sulfinate esters .

Q. What mechanistic roles do zinc sulfinates play in radical or catalytic cycles?

Zinc sulfinates can act as SO₂ surrogates or radical initiators. Their Lewis acidity may facilitate electron transfer processes or stabilize intermediates. For example, in allenic sulfone synthesis, sulfinate esters participate in [2,3]-sigmatropic rearrangements, suggesting analogous pathways for zinc salts .

Q. How can computational models predict the coordination geometry of zinc in sulfinate complexes?

Density functional theory (DFT) simulations can model zinc’s octahedral or tetrahedral coordination environments. Experimental validation via XRD or extended X-ray absorption fine structure (EXAFS) is critical to confirm predicted geometries, especially for designing enantioselective catalysts .

Q. What environmental mitigation strategies address zinc sulfinate byproducts in large-scale syntheses?

Green chemistry approaches include:

  • Recycling zinc via ion-exchange resins.
  • Using biodegradable ligands to reduce metal leaching.
  • Monitoring zinc discharge levels per EPA guidelines to minimize ecological impact .

Q. How do structural modifications in benzenesulfinic acid derivatives affect their bioactivity or toxicity?

Zinc’s bioavailability and coordination chemistry may influence cellular uptake or metalloenzyme interactions. The EPA’s Endocrine Disruptor Screening Program highlights the need for in vitro assays to assess toxicity and bioaccumulation potential .

Q. What challenges exist in achieving enantioselectivity with chiral zinc sulfinate catalysts?

Challenges include designing chiral ligands that induce stereochemical control and preventing racemization during reactions. Strategies from sulfinate ester research, such as chiral auxiliaries or asymmetric induction via metal-ligand cooperativity, could be adapted .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfinic acid, 4-methyl-, zinc salt
Reactant of Route 2
Benzenesulfinic acid, 4-methyl-, zinc salt

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